2-Morpholin-4-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one
CAS No.:
Cat. No.: VC14530983
Molecular Formula: C12H12N2O2S2
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O2S2 |
|---|---|
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | 2-morpholin-4-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one |
| Standard InChI | InChI=1S/C12H12N2O2S2/c15-11-10(8-9-2-1-7-17-9)18-12(13-11)14-3-5-16-6-4-14/h1-2,7-8H,3-6H2 |
| Standard InChI Key | KIXBNLUJUHXGFK-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=NC(=O)C(=CC3=CC=CS3)S2 |
Introduction
Molecular Characteristics
Structural Features
The compound’s structure comprises:
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1,3-Thiazol-4-one ring: A five-membered sulfur-nitrogen heterocycle with a ketone group at position 4.
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Morpholine substituent: A six-membered oxygen-containing amine ring attached at position 2 of the thiazole ring.
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Thiophen-2-ylmethylidene group: A thiophene ring linked via a methylene bridge to position 5 of the thiazole.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₂S₂ |
| Molecular Weight | 280.4 g/mol |
| SMILES | C1COCCN1C2=NC(=O)C(=CC3=CC=CS3)S2 |
| PubChem CID | 2844984 |
| IUPAC Name | 2-Morpholin-4-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one |
The thiophene moiety introduces aromaticity and potential π-π interactions, while the morpholine group contributes to solubility and hydrogen-bonding capacity.
Synthesis and Reactivity
Proposed Synthesis Pathways
While direct synthesis protocols for this compound are unavailable, analogous methods for related thiazole derivatives provide a framework:
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Condensation Reaction:
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Step 1: React morpholine with a thiourea derivative to form a thiazolidinone intermediate.
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Step 2: Condense with thiophene-2-carbaldehyde under acidic or basic conditions to introduce the thiophen-2-ylmethylidene group.
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Cyclocondensation:
Key Reactivity Insights
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Electrophilic Substitution: The thiophene ring may undergo electrophilic substitution at the α-position (C3/C4).
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Hydrogen Bonding: The morpholine oxygen and thiazole carbonyl group are potential sites for intermolecular interactions.
While direct data for the target compound is absent, its structural analogs suggest potential antibacterial and antifungal efficacy.
Enzyme Inhibition
Morpholine derivatives often inhibit cholinesterases and urease. For instance:
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Morpholine-thiazolidinones: Showed IC₅₀ values of 17.41 µM against acetylcholinesterase (AChE) .
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Thiophene-based inhibitors: Targeted tyrosinase and urease with IC₅₀ values in the mM range .
Applications in Medicinal Chemistry
Drug Design Strategies
The compound’s hybrid structure enables:
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Dual-Targeting: Potential to interact with multiple biological targets (e.g., enzymes and microbial membranes).
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Prodrug Development: The ketone group could be modified for controlled drug release.
Challenges and Opportunities
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Selectivity: Limited data on off-target effects necessitate further toxicity studies.
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SAR Optimization: Substituting the thiophene ring with electron-withdrawing groups may enhance bioactivity.
Research Gaps and Future Directions
Unexplored Areas
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In Vivo Studies: Absence of pharmacokinetic and pharmacodynamic data.
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Mechanistic Insights: Unclear whether the compound inhibits specific enzymes or disrupts microbial membranes.
Recommended Research Priorities
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High-Throughput Screening: Test against drug-resistant pathogens and key enzymes.
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Computational Modeling: Predict binding affinities to targets like β-lactamases or P-glycoprotein.
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